(2,4,6-Tribromophenyl)hydrazine
Overview
Description
(2,4,6-Tribromophenyl)hydrazine is a chemical compound with the molecular formula C6H5Br3N2 It is characterized by the presence of three bromine atoms attached to a phenyl ring and a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4,6-Tribromophenyl)hydrazine typically involves the bromination of phenylhydrazine. The process begins with the reaction of phenylhydrazine with bromine in an appropriate solvent, such as acetic acid or ethanol, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms replace hydrogen atoms on the phenyl ring at the 2, 4, and 6 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: (2,4,6-Tribromophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.
Reduction: Reduction reactions can convert it into less brominated phenylhydrazines or completely dehalogenated products.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under mild conditions.
Major Products Formed:
Oxidation: Azobenzenes, nitroso derivatives.
Reduction: Less brominated phenylhydrazines, dehalogenated products.
Substitution: Phenylhydrazine derivatives with different substituents.
Scientific Research Applications
(2,4,6-Tribromophenyl)hydrazine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of flame retardants and other brominated compounds used in various industrial applications.
Mechanism of Action
The mechanism of action of (2,4,6-Tribromophenyl)hydrazine involves its interaction with molecular targets through its bromine atoms and hydrazine group. The bromine atoms can participate in halogen bonding, while the hydrazine group can form hydrogen bonds or undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,4,6-Tribromophenol: A brominated phenol with similar bromine substitution but lacks the hydrazine group.
2,4-Dibromophenylhydrazine: A related compound with two bromine atoms instead of three.
Phenylhydrazine: The parent compound without any bromine substitution.
Uniqueness: (2,4,6-Tribromophenyl)hydrazine is unique due to the presence of both the hydrazine group and three bromine atoms, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
(2,4,6-tribromophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br3N2/c7-3-1-4(8)6(11-10)5(9)2-3/h1-2,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLAOGVNASYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)NN)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507573 | |
Record name | (2,4,6-Tribromophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52722-79-9 | |
Record name | (2,4,6-Tribromophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90507573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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